molecular formula C10H7BrFNO2 B1416968 Ethyl 2-bromo-4-cyano-3-fluorobenzoate CAS No. 1807214-92-1

Ethyl 2-bromo-4-cyano-3-fluorobenzoate

Cat. No.: B1416968
CAS No.: 1807214-92-1
M. Wt: 272.07 g/mol
InChI Key: KZIBCODJCIFGLD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-3-fluorobenzoate is an organic compound with the molecular formula C10H6BrFNO2 It is a derivative of benzoic acid and features a bromine, cyano, and fluorine substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-cyano-3-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method involves the following steps:

    Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide to introduce the cyano group.

    Fluorination: Finally, the fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-3-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while reduction of the cyano group would yield an amine.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-4-cyano-3-fluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-3-fluorobenzoate can be compared with other similar compounds such as:

  • Ethyl 4-bromo-2-cyano-3-fluorobenzoate
  • Ethyl 2-bromo-3-cyano-4-fluorobenzoate
  • Ethyl 3-bromo-4-fluorobenzoate

These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-3-6(5-13)9(12)8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBCODJCIFGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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